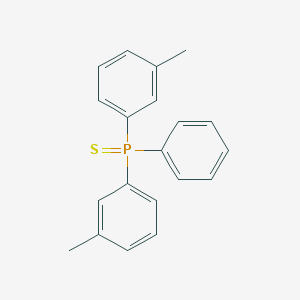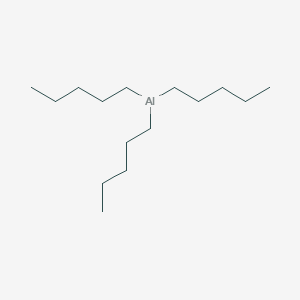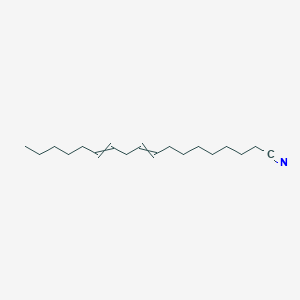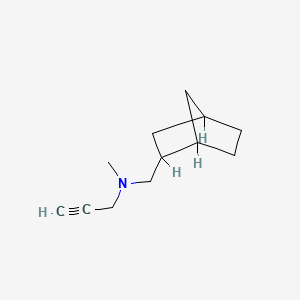
N-Methyl-N-2-propynyl-2-norbornanemethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-2-propynyl-2-norbornanemethylamine is a compound of interest in various scientific fields due to its unique chemical structure and properties. It is a propargylamine-based compound, which means it contains a propargyl group (a three-carbon chain with a triple bond) attached to an amine. This compound is known for its potential neuroprotective effects and is often studied in the context of neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-2-propynyl-2-norbornanemethylamine typically involves the reaction of norbornanemethylamine with propargyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-2-propynyl-2-norbornanemethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
N-Methyl-N-2-propynyl-2-norbornanemethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects and its role in inhibiting monoamine oxidase-B (MAO-B).
Medicine: Investigated for its potential use in treating neurodegenerative diseases such as Parkinson’s disease.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of monoamine oxidase-B (MAO-B), an enzyme involved in the breakdown of neurotransmitters in the brain. By inhibiting MAO-B, N-Methyl-N-2-propynyl-2-norbornanemethylamine increases the levels of neurotransmitters such as dopamine, which can help alleviate symptoms of neurodegenerative diseases. The compound also exhibits antioxidant properties, reducing oxidative stress in neuronal cells.
Comparison with Similar Compounds
Similar Compounds
Selegiline: Another MAO-B inhibitor with similar neuroprotective effects.
Rasagiline: A more potent MAO-B inhibitor with fewer side effects.
N-Methyl-2-pyrrolidone: A compound with different applications but similar structural features.
Uniqueness
N-Methyl-N-2-propynyl-2-norbornanemethylamine is unique due to its specific combination of a propargyl group and a norbornane structure, which contributes to its distinct chemical and biological properties. Unlike some other MAO-B inhibitors, it is not metabolized to amphetamine derivatives, reducing the risk of side effects.
Properties
CAS No. |
13324-60-2 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanylmethyl)-N-methylprop-2-yn-1-amine |
InChI |
InChI=1S/C12H19N/c1-3-6-13(2)9-12-8-10-4-5-11(12)7-10/h1,10-12H,4-9H2,2H3 |
InChI Key |
BEAHFQLGTDUFOP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)CC1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



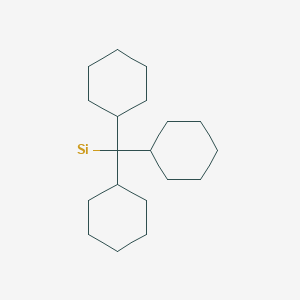

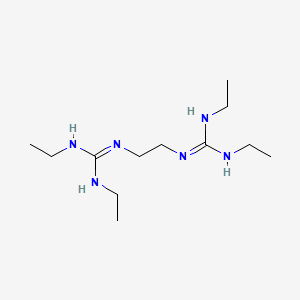
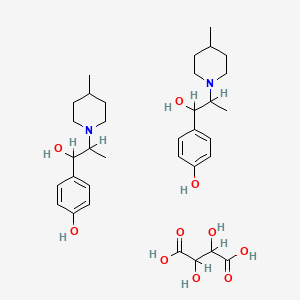
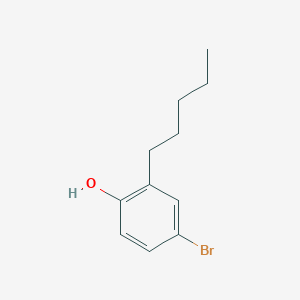
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)
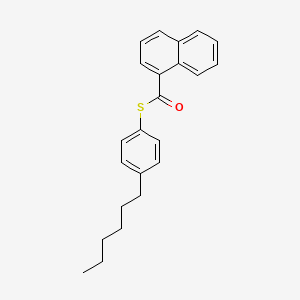

![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
